

Minimizing contamination in low-level Lanthanum-138 analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

Technical Support Center: Low-Level Lanthanum-138 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during low-level **Lanthanum-138** (^{138}La) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during low-level ^{138}La analysis, providing potential causes and recommended solutions.

Issue	Potential Cause(s)	Recommended Solution(s)
High Blank Levels in ^{138}La Measurement	<ol style="list-style-type: none">1. Contaminated reagents (acids, water).2. Leaching from labware (glass or plastic).3. Airborne particulate contamination.4. Cross-contamination from high-concentration samples.	<ol style="list-style-type: none">1. Use high-purity acids and ultrapure water (18 M$\Omega\text{-cm}$).[1]2. Verify certificates of analysis for reagents.3. Use pre-cleaned fluoropolymer (PFA, FEP) or quartz labware.[1]4. Implement a rigorous acid leaching protocol for all labware.5. Perform sample preparation in a Class 100 (ISO 5) cleanroom or a laminar flow hood.[1]6. Dedicate labware and equipment for low-level analysis. If not possible, implement a stringent cleaning procedure after analyzing high-concentration samples and run a blank to confirm decontamination.
Inaccurate or Inconsistent Results	<ol style="list-style-type: none">1. Isobaric interferences (e.g., ^{138}Ce, ^{138}Ba).2. Incomplete sample digestion.3. Instrument instability or drift.	<ol style="list-style-type: none">1. For ICP-MS, use a high-resolution instrument to resolve isobaric peaks. Alternatively, employ mathematical corrections based on the measurement of another isotope of the interfering element.[2]2. Chemical separation of Lanthanum prior to analysis can also be effective.3. Optimize the digestion procedure. For complex matrices, a combination of acids (e.g., HNO₃, HCl) and potentially microwave-assisted

	digestion may be necessary.
	[3]3. Allow adequate warm-up time for the instrument. Monitor internal standards throughout the analytical run to correct for drift.
Sample Carryover	<p>1. Inadequate rinsing of the sample introduction system (e.g., nebulizer, spray chamber in ICP-MS).2. Adsorption of Lanthanum onto tubing or glassware.</p> <p>1. Increase the rinse time between samples. Use a rinse solution that effectively removes Lanthanum (e.g., dilute nitric acid).2. Use fluoropolymer tubing and labware to minimize adsorption. Ensure all components of the sample path are thoroughly cleaned.</p>

Frequently Asked Questions (FAQs)

1. What are the primary sources of Lanthanum contamination in a laboratory setting?

The main sources of Lanthanum contamination include:

- Airborne Dust and Particulates: Uncontrolled laboratory air can contain significant amounts of inorganic particles that may contain Lanthanum.[1]
- Reagents: Impurities in acids, solvents, and even high-purity water can introduce Lanthanum.
- Labware: Glassware (borosilicate) can leach Lanthanum and other elements. While plastics are generally better, they can also be a source of contamination if not properly cleaned.
- Personnel: Cosmetics, clothing, and improper gowing can introduce contaminants into the clean laboratory environment.
- Cross-Contamination: Residues from previously analyzed high-concentration samples can contaminate subsequent low-level samples.

2. What type of labware is recommended for low-level Lanthanum analysis?

For ultra-trace analysis, fluoropolymer labware such as PFA (perfluoroalkoxy) or FEP (fluorinated ethylene propylene) is highly recommended due to its low leachable metal content. Quartz vessels are also an excellent alternative. Borosilicate glass should be avoided as it can be a significant source of elemental contamination.

3. How should I clean my labware to minimize Lanthanum contamination?

A multi-step acid leaching process is recommended. While specific protocols may vary, a general and effective procedure is as follows:

- Initial Rinse: Thoroughly rinse new or used labware with ultrapure water.
- Detergent Wash (Optional, for used labware): If organic residues are present, wash with a metal-free detergent, followed by extensive rinsing with ultrapure water.
- Acid Bath: Submerge the labware in a bath of dilute, high-purity nitric acid (e.g., 10-20%) and heat to a moderate temperature (e.g., 60-80°C) for several hours.
- Final Rinsing: Rinse the labware multiple times with ultrapure water.
- Drying and Storage: Dry the labware in a clean environment (e.g., laminar flow hood) and store it in sealed, clean plastic bags until use.

4. What is an isobaric interference and how does it affect ^{138}La analysis?

An isobaric interference occurs when an isotope of another element has the same nominal mass-to-charge ratio as the target isotope, leading to an artificially high signal. For ^{138}La , the most significant isobaric interferences are typically from ^{138}Ce (Cerium) and ^{138}Ba (Barium). This is a critical consideration when using mass spectrometry techniques like ICP-MS.

5. How can I mitigate isobaric interferences for ^{138}La in ICP-MS?

Several strategies can be employed:

- High-Resolution ICP-MS (HR-ICP-MS): This instrumentation can resolve the small mass differences between ^{138}La and its isobaric interferences.

- Mathematical Correction: This involves measuring a different, interference-free isotope of the interfering element (e.g., ^{140}Ce or ^{137}Ba) and using the known isotopic abundance ratios to calculate and subtract the contribution of the interfering isotope at mass 138.
- Chemical Separation: Techniques such as ion-exchange chromatography can be used to separate Lanthanum from interfering elements before the sample is introduced to the ICP-MS.
- Reaction/Collision Cells: In some ICP-MS instruments, a reaction or collision cell can be used to selectively react or collide with the interfering ions to remove them from the ion beam before they reach the detector.

Quantitative Data on Contamination

The following tables provide illustrative data on potential sources of Lanthanum contamination and the effectiveness of cleaning procedures. Actual values will vary depending on the specific laboratory environment and materials.

Table 1: Illustrative Lanthanum Background Levels in Laboratory Air

Cleanroom Classification	ISO Equivalent	Maximum Particles ($\geq 0.5 \mu\text{m}$)/m ³	Illustrative Airborne La Contamination (pg/m ³)
Class 100,000	ISO 8	3,520,000	< 50
Class 10,000	ISO 7	352,000	< 10
Class 1,000	ISO 6	35,200	< 1
Class 100	ISO 5	3,520	< 0.1

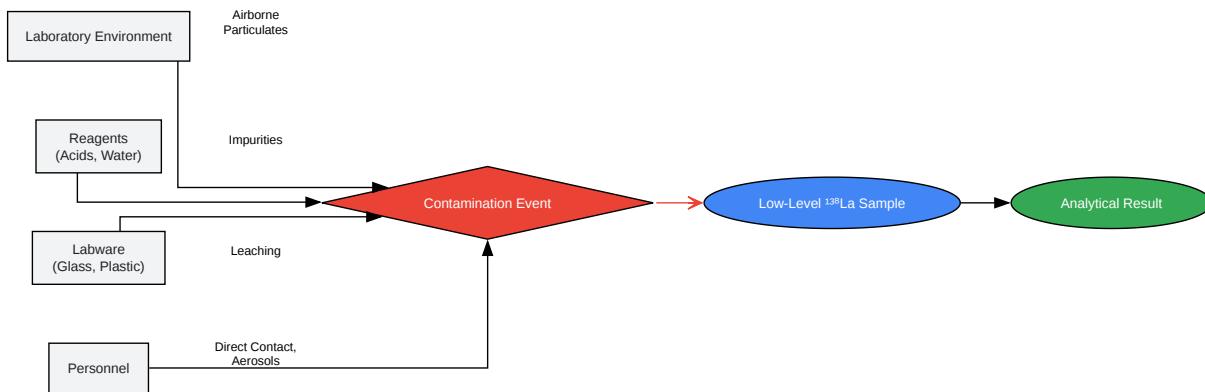
Table 2: Illustrative Lanthanum Leaching from Labware (24h in 5% HNO₃)

Labware Material	Illustrative La Concentration in Leachate (ng/L)
Borosilicate Glass (new)	50 - 200
Polypropylene (PP)	5 - 20
Low-Density Polyethylene (LDPE)	2 - 10
Perfluoroalkoxy (PFA), acid-leached	< 0.5

Experimental Protocols

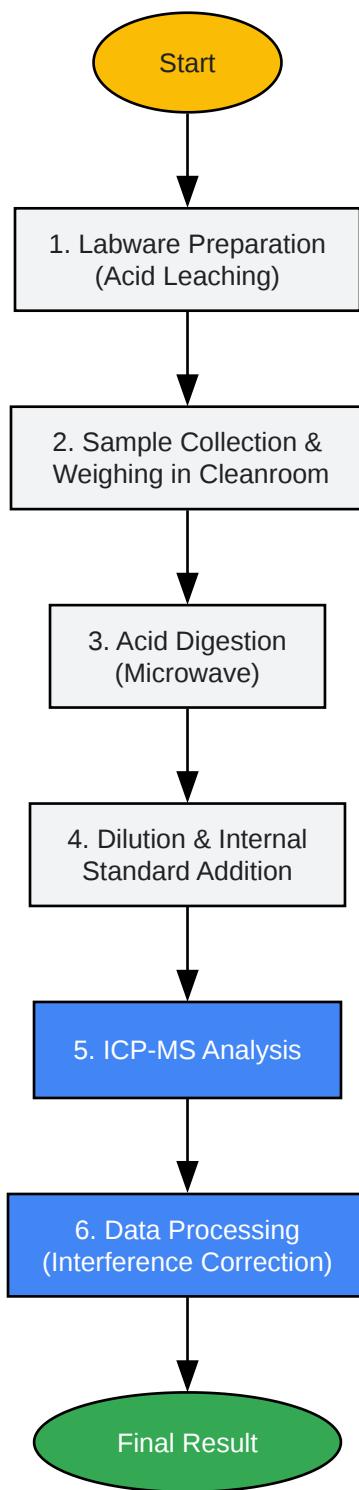
Protocol 1: Acid Leaching of PFA Labware for Ultra-Trace ^{138}La Analysis

- Objective: To minimize Lanthanum contamination from new PFA labware.
- Materials:
 - New PFA bottles, beakers, and pipette tips.
 - High-purity nitric acid (HNO_3).
 - Ultrapure water (18.2 M $\Omega\text{-cm}$).
 - Cleanroom-grade, powder-free gloves.
 - Acid-resistant container for the leaching bath.
- Procedure:
 1. Perform all steps in a fume hood or laminar flow bench.
 2. Rinse the exterior of the new PFA labware with ultrapure water.
 3. Prepare a 20% (v/v) solution of high-purity HNO_3 in the acid-resistant container.
 4. Submerge the PFA labware in the acid bath, ensuring all surfaces are in contact with the acid. For bottles, fill them with the acid solution.

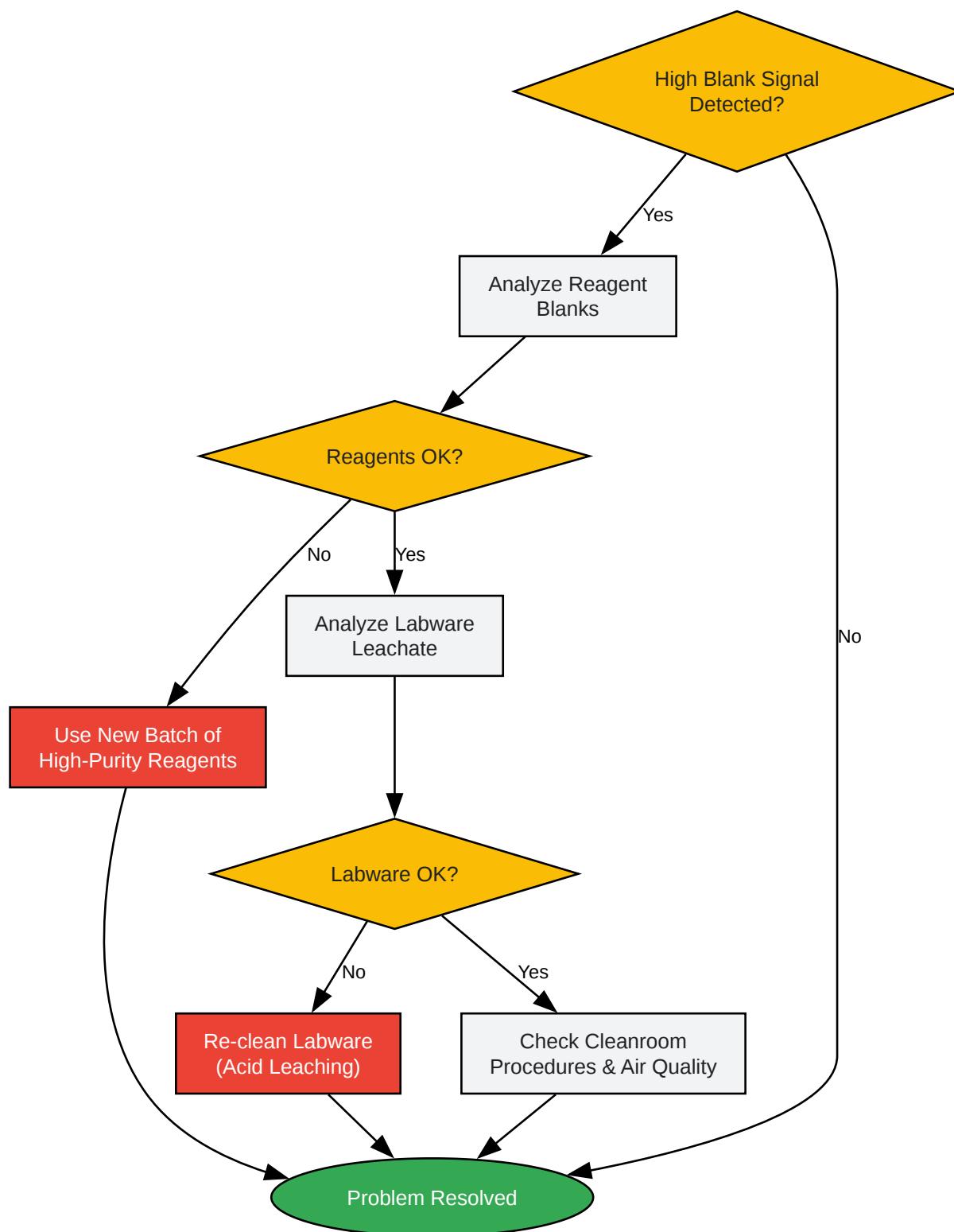

5. Cover the container and heat to 80°C for at least 4 hours.
6. Allow the bath to cool to room temperature.
7. Carefully remove the labware from the acid bath and rinse thoroughly with ultrapure water (at least 5-6 rinse cycles).
8. Fill the labware with ultrapure water and let it sit for 24 hours to ensure all residual acid is removed.
9. Empty the labware and dry it in a clean, covered environment (e.g., a Class 100 laminar flow hood).
10. Once dry, store the labware in clean, sealed polymer bags.

Protocol 2: Sample Digestion of Biological Tissue for ^{138}La Analysis by ICP-MS

- Objective: To completely digest a biological tissue sample for the determination of low-level ^{138}La , minimizing contamination.
- Materials:
 - Acid-leached PFA digestion vessel.
 - High-purity nitric acid (HNO_3) and hydrogen peroxide (H_2O_2).
 - Internal standard solution (e.g., Indium, Rhenium).
 - Microwave digestion system.
 - Calibrated pipette with acid-leached tips.
- Procedure:
 1. Accurately weigh approximately 0.2-0.5 g of the tissue sample into the PFA digestion vessel.


2. Add 5 mL of high-purity HNO₃ to the vessel. Allow the sample to pre-digest for at least 30 minutes in a fume hood.
3. Carefully add 1 mL of H₂O₂. Be cautious as the reaction may be vigorous.
4. Seal the vessel according to the manufacturer's instructions for the microwave digestion system.
5. Place the vessel in the microwave and run a suitable digestion program (e.g., ramp to 200°C and hold for 20 minutes).
6. After the program is complete, allow the vessel to cool completely before opening.
7. Open the vessel in a fume hood. The resulting solution should be clear and free of particulate matter.
8. Quantitatively transfer the digestate to a clean PFA volumetric flask.
9. Add an appropriate amount of the internal standard.
10. Bring the solution to the final volume with ultrapure water.
11. The sample is now ready for analysis by ICP-MS.

Visualizations


[Click to download full resolution via product page](#)

Caption: Primary pathways of external contamination in low-level ^{138}La analysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for low-level ^{138}La analysis from sample to result.

[Click to download full resolution via product page](#)

Caption: Decision-making logic for troubleshooting high blank signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. agilent.com [agilent.com]
- To cite this document: BenchChem. [Minimizing contamination in low-level Lanthanum-138 analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#minimizing-contamination-in-low-level-lanthanum-138-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

